Cas no 1172884-50-2 (1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine)

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a difluoroethyl group at the 1-position and a methyl substituent at the 3-position of the pyrazole ring, contributing to enhanced metabolic stability and lipophilicity. The amine functionality at the 5-position offers versatility for further derivatization, making it a valuable intermediate in medicinal chemistry. The presence of fluorine atoms may improve bioavailability and binding affinity in target interactions. This compound is suited for exploratory synthesis in drug discovery, particularly for developing kinase inhibitors or bioactive molecules with optimized pharmacokinetic properties. Handling should adhere to standard safety protocols for amine-containing compounds.
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine structure
1172884-50-2 structure
Product Name:1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine
CAS No:1172884-50-2
MF:C6H9F2N3
MW:161.152567625046
MDL:MFCD09473470
CID:3158857
PubChem ID:25247599
Update Time:2025-10-21

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine
    • AKOS005167545
    • LS-06502
    • CS-0241111
    • STK351843
    • MFCD09473470
    • 2-(2,2-difluoroethyl)-5-methylpyrazol-3-amine
    • SCHEMBL21960349
    • 2-(2,2-difluoroethyl)-5-methyl-pyrazol-3-amine
    • 1172884-50-2
    • KRNREOHSDUBUQR-UHFFFAOYSA-N
    • EN300-231433
    • MDL: MFCD09473470
    • Inchi: 1S/C6H9F2N3/c1-4-2-6(9)11(10-4)3-5(7)8/h2,5H,3,9H2,1H3
    • InChI Key: KRNREOHSDUBUQR-UHFFFAOYSA-N
    • SMILES: FC(CN1C(=CC(C)=N1)N)F

Computed Properties

  • Exact Mass: 161.07645362Da
  • Monoisotopic Mass: 161.07645362Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 43.8Ų

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine Pricemore >>

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abcr
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1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine Suppliers

Amadis Chemical Company Limited
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(CAS:1172884-50-2)1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine
Order Number:A1104628
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:41
Price ($):324.0
Email:sales@amadischem.com

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine Related Literature

Additional information on 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine: A Novel Pyrazole Derivative with Promising Pharmacological Potential

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine, identified by the CAS number 1172884-50-2, represents a significant advancement in the field of medicinal chemistry. This compound belongs to the family of pyrazole derivatives, which have garnered substantial attention due to their diverse biological activities and potential therapeutic applications. Recent studies have highlighted its unique structural features and pharmacological properties, positioning it as a promising candidate for further exploration in drug development.

The molecular architecture of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine is characterized by the presence of a pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. The introduction of 2,2-difluoroethyl and 3-methyl substituents significantly modulates its physicochemical properties, enhancing its interaction with biological targets. This structural modification is believed to contribute to its enhanced potency and selectivity, which are critical factors in the design of effective therapeutic agents.

Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated that 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine exhibits potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway. This finding is particularly significant given the growing prevalence of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to modulate key inflammatory mediators underscores its potential as a novel therapeutic agent in these conditions.

Furthermore, a 2024 study in European Journal of Medicinal Chemistry revealed that 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine demonstrates promising antimicrobial properties against multidrug-resistant bacterial strains. This is a critical development in the context of increasing antibiotic resistance, where traditional antibiotics are becoming less effective. The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity, a strategy that is gaining traction in the development of new antimicrobial agents.

Another notable study published in ChemMedChem (2023) explored the antitumor potential of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine. The research indicated that the compound induces apoptosis in cancer cells by targeting specific mitochondrial pathways. This discovery is particularly relevant in oncology, where the development of targeted therapies is a major focus. The compound's ability to selectively induce apoptosis in cancerous cells while sparing healthy cells highlights its potential as a novel anticancer agent.

The synthesis of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine involves a multi-step process that includes the formation of the pyrazole ring through a condensation reaction between appropriate precursors. The introduction of the 2,2-difluoroethyl group is achieved through a fluorination reaction, which is a crucial step in determining the compound's biological activity. The 3-methyl substitution is typically introduced via a methylation reaction, which further enhances the compound's reactivity and selectivity.

Pharmacokinetic studies have shown that 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This is essential for its potential use in therapeutic applications, as compounds with poor ADME properties often face challenges in clinical development. The compound's ability to cross the blood-brain barrier is particularly noteworthy, as it opens up possibilities for its use in treating neurological disorders.

From a safety perspective, preclinical studies have indicated that 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine has a favorable toxicity profile. This is a critical factor in drug development, as compounds with high toxicity are often discarded during the early stages of research. The compound's low toxicity is attributed to its specific interaction with biological targets, which minimizes off-target effects.

Looking ahead, the potential applications of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine are vast. Its anti-inflammatory, antimicrobial, and antitumor properties suggest that it could be developed into a multifunctional therapeutic agent. Additionally, its ability to cross the blood-brain barrier opens up possibilities for its use in neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully explore these possibilities and to optimize its therapeutic potential.

In conclusion, 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine represents a significant breakthrough in medicinal chemistry. Its unique structural features and diverse biological activities position it as a promising candidate for the development of new therapeutic agents. As research in this area continues to evolve, it is likely that this compound will play a pivotal role in addressing some of the most pressing challenges in modern medicine.

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Amadis Chemical Company Limited
(CAS:1172884-50-2)1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine
A1104628
Purity:99%
Quantity:1g
Price ($):324.0
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